molecular formula C16H14ClN3O3 B13342591 2-(2-Chlorophenoxy)-N'-(2-oxoindolin-3-yl)acetohydrazide

2-(2-Chlorophenoxy)-N'-(2-oxoindolin-3-yl)acetohydrazide

Cat. No.: B13342591
M. Wt: 331.75 g/mol
InChI Key: CGRJJMRNVJZDIA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N’-(2-oxoindolin-3-yl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a chlorophenoxy group and an oxoindolinyl moiety, which are often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(2-oxoindolin-3-yl)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This can be achieved by reacting an appropriate ester with hydrazine hydrate under reflux conditions.

    Coupling with 2-chlorophenol: The hydrazide is then reacted with 2-chlorophenol in the presence of a base such as sodium hydroxide to form the chlorophenoxy derivative.

    Cyclization to form the oxoindolinyl moiety: The final step involves cyclization with an isatin derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(2-oxoindolin-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2-oxoindolin-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the oxoindolinyl moiety.

    N’-(2-oxoindolin-3-yl)acetohydrazide: Lacks the chlorophenoxy group.

    2-(2-Bromophenoxy)-N’-(2-oxoindolin-3-yl)acetohydrazide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(2-Chlorophenoxy)-N’-(2-oxoindolin-3-yl)acetohydrazide is unique due to the presence of both the chlorophenoxy and oxoindolinyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N'-(2-oxo-1,3-dihydroindol-3-yl)acetohydrazide

InChI

InChI=1S/C16H14ClN3O3/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15-10-5-1-3-7-12(10)18-16(15)22/h1-8,15,20H,9H2,(H,18,22)(H,19,21)

InChI Key

CGRJJMRNVJZDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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